Superior In Vitro Activity Against Efflux-Mediated Resistant S. pyogenes Compared to 14-Membered Macrolides
Midecamycin demonstrates a significantly lower MIC90 against clinical isolates of *Streptococcus pyogenes* compared to 14- and 15-membered macrolides like erythromycin. This is a crucial differentiator for researchers studying efflux-mediated resistance mechanisms, where midecamycin retains activity against strains that are resistant to erythromycin via the *mef* efflux pump [1]. The study showed that midecamycin's superior activity (MIC90 ≤ 0.06 mg/L vs. erythromycin's MIC90 = 0.5 mg/L) is directly linked to its efficacy against isolates with the efflux phenotype [1].
| Evidence Dimension | In vitro antibacterial activity against clinical isolates of Streptococcus pyogenes (n=146) |
|---|---|
| Target Compound Data | MIC90 ≤ 0.06 mg/L |
| Comparator Or Baseline | Erythromycin (MIC90 = 0.5 mg/L) |
| Quantified Difference | Midecamycin's MIC90 is at least 8.3-fold lower (more potent) than erythromycin's MIC90. |
| Conditions | Agar dilution method, evaluated per CA-SFM guidelines. Isolates collected from 1995-1999 in France [1]. |
Why This Matters
This data identifies midecamycin as a critical tool for studies on efflux pump-mediated macrolide resistance, a key area in antimicrobial research, and distinguishes its potency from the less effective 14-membered class.
- [1] Schlegel L, et al. Clin Microbiol Infect. 2001;7(7):386-390. doi:10.1046/j.1198-743x.2001.00280.x View Source
